molecular formula C28H34BrNO4SSi B1445942 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine CAS No. 1704081-03-7

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine

Cat. No.: B1445942
CAS No.: 1704081-03-7
M. Wt: 588.6 g/mol
InChI Key: MAKVRMGSPSIDPL-UHFFFAOYSA-N
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Description

“1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine” is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a tert-butyldiphenylsilyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine” typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the tert-butyldiphenylsilyl ether: This is usually done through silylation reactions using tert-butyldiphenylsilyl chloride and a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

    Reduction: Reduction reactions could target the sulfonyl group or the bromine atom.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, derivatives of this compound might be explored for their activity against various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly if it shows activity against specific diseases or conditions.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for “1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine: Lacks the tert-butyldiphenylsilyl ether group.

    4-((tert-Butyldiphenylsilyl)oxy)piperidine: Lacks the sulfonyl group.

    1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-hydroxypiperidine: Has a hydroxyl group instead of the tert-butyldiphenylsilyl ether.

Uniqueness

The uniqueness of “1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine” lies in its combination of functional groups, which may confer unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

[1-(5-bromo-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-tert-butyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34BrNO4SSi/c1-28(2,3)36(24-11-7-5-8-12-24,25-13-9-6-10-14-25)34-23-17-19-30(20-18-23)35(31,32)27-21-22(29)15-16-26(27)33-4/h5-16,21,23H,17-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKVRMGSPSIDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34BrNO4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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